molecular formula C8H12O2 B14684507 2,3-Pentadienoic acid, 2-methyl-, ethyl ester CAS No. 24642-00-0

2,3-Pentadienoic acid, 2-methyl-, ethyl ester

Cat. No.: B14684507
CAS No.: 24642-00-0
M. Wt: 140.18 g/mol
InChI Key: LPYOVYXRAKXTLB-UHFFFAOYSA-N
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Description

2,3-Pentadienoic acid, 2-methyl-, ethyl ester is an organic compound with the molecular formula C8H12O2. It is also known as ethyl 2,3-pentadienoate. This compound is characterized by the presence of an allene group (a compound with two adjacent double bonds) and an ester functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2,3-Pentadienoic acid, 2-methyl-, ethyl ester involves the reaction of ethyl (triphenylphosphoranylidene)acetate with propionyl chloride in the presence of triethylamine. The reaction is carried out in dichloromethane as a solvent under nitrogen atmosphere. The product is then purified by distillation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Pentadienoic acid, 2-methyl-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The allene group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,3-Pentadienoic acid, 2-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms involving allenes.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: The compound can be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Pentadienoic acid, 2-methyl-, ethyl ester involves its reactivity due to the presence of the allene group and the ester functional group. The allene group can participate in various addition and substitution reactions, while the ester group can undergo hydrolysis and other transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-2,3-butadienoate: Similar structure with a different substitution pattern.

    Methyl 2,4-pentadienoate: Another allene-containing ester with a different ester group.

    Ethyl 2-methylpentanoate: A structurally similar ester without the allene group.

Uniqueness

2,3-Pentadienoic acid, 2-methyl-, ethyl ester is unique due to the presence of both an allene group and an ester functional group, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

CAS No.

24642-00-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-4-6-7(3)8(9)10-5-2/h4H,5H2,1-3H3

InChI Key

LPYOVYXRAKXTLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C=CC)C

Origin of Product

United States

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